3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Descripción general

Descripción

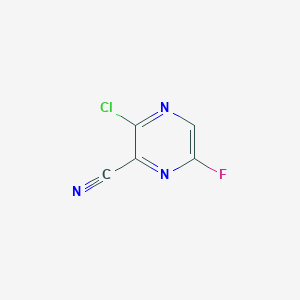

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a chemical compound with the molecular formula C5HClFN3. It is a derivative of pyrazine, characterized by the presence of chloro and fluoro substituents at the 3rd and 6th positions, respectively, and a cyano group at the 2nd position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 3-chloro-6-fluoropyrazine with cyanogen bromide under controlled conditions to introduce the cyano group at the 2nd position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-fluoro-2-pyrazinecarbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.

Oxidation: Pyrazine oxides or hydroxides.

Reduction: Amino-substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

3-Chloro-6-fluoro-2-pyrazinecarbonitrile has been investigated as a potential antiviral agent. It serves as an intermediate in the synthesis of Favipiravir, an antiviral medication used to treat influenza and other viral infections. The synthesis involves a multi-step process that highlights the compound's utility in developing effective antiviral therapies .

Kinase Inhibition

Recent studies have shown that pyrazine derivatives, including this compound, exhibit kinase inhibition properties. These compounds are being explored for their potential in treating cancers and other diseases associated with dysregulated kinase activity .

Synthesis of Other Pharmaceuticals

The compound is also used as a building block for synthesizing various pharmaceuticals, including sulfonamides and other nitrogen-containing heterocycles. Its role as an intermediate facilitates the development of new therapeutic agents with improved efficacy and reduced side effects .

Pesticide Development

This compound is being studied for its potential use in developing new pesticides. Its chemical structure allows for modifications that can enhance bioactivity against pests while minimizing environmental impact .

Herbicide Formulations

The compound's properties have led to its inclusion in formulations aimed at controlling weed populations effectively. Research indicates that derivatives of pyrazine compounds can exhibit herbicidal activity, making them valuable in agricultural settings .

Synthetic Routes

The synthesis of this compound typically involves several steps, often starting from simpler pyrazine derivatives. The following table summarizes key synthetic routes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-Aminopyrazine + Chlorinating Agent | 3-Chloro-6-hydroxypyrazine |

| 2 | Fluorination Reaction | 3-Chloro-6-fluoropyrazine |

| 3 | Reaction with Carbonitrile Source | This compound |

This multi-step synthesis showcases the versatility of the compound as a precursor for more complex molecules .

Favipiravir Synthesis

A notable case study involves the synthesis of Favipiravir, where this compound is utilized as a critical intermediate. The process has been optimized to improve yields and reduce by-products, demonstrating the compound's significance in pharmaceutical development.

Antimicrobial Activity Testing

In another study, derivatives of this compound were tested for antimicrobial activity against various pathogens, showing promising results that warrant further investigation into their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards target enzymes or receptors. The cyano group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-6-fluoropyrazine: Lacks the cyano group, making it less reactive in certain substitution reactions.

2-Chloro-6-fluoropyrazinecarbonitrile: The position of the chloro and cyano groups is reversed, affecting its reactivity and applications.

3-Bromo-6-fluoro-2-pyrazinecarbonitrile: The bromo group can be more reactive in nucleophilic substitution reactions compared to the chloro group.

Uniqueness

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of chloro, fluoro, and cyano groups makes it a versatile intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its utility in treating various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring with chlorine and fluorine substituents, which may influence its biological activity by altering its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of oncology and neuropharmacology. The following sections detail specific activities and mechanisms.

Anticancer Activity

One significant area of research focuses on the anticancer properties of pyrazine derivatives. Studies have shown that compounds similar to this compound can inhibit various kinases involved in cancer proliferation.

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells by inhibiting specific kinases, such as CHEK1. This inhibition leads to DNA damage response activation, resulting in cell cycle arrest and apoptosis .

- In preclinical models, it has demonstrated antiproliferative effects against neuroblastoma cells, suggesting potential applications in pediatric oncology .

- Case Study :

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of pyrazine derivatives.

- Anticonvulsant Activity :

- Mechanism :

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | This compound | 5 µM (neuroblastoma) | Inhibition of CHEK1 leading to apoptosis |

| Anticonvulsant | Similar pyrazines | Varies (substituent-dependent) | Modulation of GABA receptors |

| Antimicrobial | Halogenated pyrazines | MIC values < 10 µg/mL | Disruption of bacterial cell wall synthesis |

Propiedades

IUPAC Name |

3-chloro-6-fluoropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClFN3/c6-5-3(1-8)10-4(7)2-9-5/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSDQWWLYQGWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.